molecular formula C10H8F2O4 B3027614 3,5-Difluoro-4-(oxetan-3-yloxy)benzoic acid CAS No. 1349717-87-8

3,5-Difluoro-4-(oxetan-3-yloxy)benzoic acid

Cat. No.: B3027614
CAS No.: 1349717-87-8
M. Wt: 230.16
InChI Key: CZFAHXITHNSBSF-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-(oxetan-3-yloxy)benzoic acid (CAS: 1349717-87-8) is a fluorinated benzoic acid derivative featuring a unique oxetane ring substituent. Its molecular formula is C₁₀H₈F₂O₄, with a molecular weight of 230.167 g/mol and a melting point of 150–152°C . The oxetane group (a four-membered oxygen-containing ring) confers distinct steric and electronic properties, making this compound valuable in pharmaceutical and agrochemical research. Its safety profile includes hazards such as skin, eye, and respiratory irritation (H315, H319, H335), necessitating careful handling .

Properties

IUPAC Name

3,5-difluoro-4-(oxetan-3-yloxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O4/c11-7-1-5(10(13)14)2-8(12)9(7)16-6-3-15-4-6/h1-2,6H,3-4H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZFAHXITHNSBSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=C(C=C(C=C2F)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901253320
Record name Benzoic acid, 3,5-difluoro-4-(3-oxetanyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901253320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1349717-87-8
Record name Benzoic acid, 3,5-difluoro-4-(3-oxetanyloxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1349717-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3,5-difluoro-4-(3-oxetanyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901253320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3,5-Difluoro-4-(oxetan-3-yloxy)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Fluorination: Introduction of fluorine atoms to the benzoic acid core.

    Oxetane Ring Formation: Formation of the oxetane ring through cyclization reactions.

    Esterification: Attachment of the oxetane ring to the benzoic acid core via esterification reactions.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atoms at positions 3 and 5 of the aromatic ring participate in nucleophilic substitution under basic conditions. For example:

  • Aromatic substitution with phenoxy nucleophiles occurs via SNAr (nucleophilic aromatic substitution) at the activated para-fluorine position, forming diaryl ethers .

  • Oxetane ring substitution : The oxetan-3-yloxy group undergoes substitution with benzyl bromides (e.g., 4-bromobenzyl bromide) in the presence of potassium carbonate and tetrabutylammonium bromide (TBAT), yielding derivatives with modified oxetane substituents .

Key reagents and conditions :

Reaction TypeReagents/ConditionsMajor ProductsYield (%)
BenzylationK₂CO₃, TBAT, CH₃CN, reflux3-(3-(Benzyloxy)oxetan-3-yl) derivatives55–65
Aromatic substitutionK₂CO₃, DMSO, 150°CQuinoline-phenoxy ethers60–75

Oxidation and Reduction

The benzoic acid group and oxetane ring exhibit distinct redox behavior:

Ring-Opening Reactions

The oxetane ring undergoes acid-catalyzed ring-opening:

  • Protonation of the oxetane oxygen by HCl or H₂SO₄ leads to cleavage, forming a diol intermediate. Subsequent dehydration yields α,β-unsaturated ketones .

  • Nucleophilic ring-opening : Thiols or amines attack the oxetane carbon, producing thioether or amine derivatives .

Example :

Oxetane+HS RBF3OEt2R S CH2 2 OH+HF\text{Oxetane}+\text{HS R}\xrightarrow{\text{BF}_3\cdot \text{OEt}_2}\text{R S CH}_2\text{ }_2\text{ OH}+\text{HF}

Biological Activity and Molecular Interactions

3,5-Difluoro-4-(oxetan-3-yloxy)benzoic acid derivatives show notable antitubercular activity. For instance:

  • Antimycobacterial activity : Derivatives with 4-cyanobenzyloxy or 3,5-difluorobenzyloxy substituents exhibit MIC values as low as 3.49 μM against M. tuberculosis H37Rv, surpassing isoniazid (MIC = 6.81 μM) .

  • Mechanism : Molecular docking studies indicate binding to ATP synthase (PDB: 4V1F), interacting with residues Pro211, Leu208, and Ala193, similar to the drug bedaquiline .

Structure-Activity Relationship (SAR) :

SubstituentMIC (μM)Potency vs. Isoniazid
4-Cyanobenzyloxy3.49
3,5-Difluorobenzyloxy3.49
4-Bromobenzyloxy12.23

Stability and Degradation

  • Thermal stability : Decomposes above 200°C, releasing HF and forming polycyclic aromatic byproducts .

  • Photodegradation : UV exposure induces cleavage of the oxetane ring, generating 3,5-difluoro-4-hydroxybenzoic acid .

This compound’s reactivity and biological profile make it a versatile intermediate in medicinal chemistry, particularly for antitubercular agents. Further studies on its catalytic applications and metabolic pathways are warranted.

Scientific Research Applications

Pharmaceutical Applications

a. Anticancer Activity
Research has indicated that 3,5-difluoro-4-(oxetan-3-yloxy)benzoic acid exhibits potential anticancer properties. Its structural characteristics allow it to interact with biological targets effectively. For instance, studies have shown that derivatives of benzoic acid can inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .

b. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It has been found to modulate inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases. The presence of fluorine atoms in the compound is believed to enhance its biological activity .

c. Drug Development
As a building block in drug synthesis, this compound can be utilized to create more complex pharmaceutical agents. Its ability to form stable bonds with various functional groups allows for the design of new drugs with improved efficacy and reduced side effects .

Agricultural Applications

a. Herbicide Development
The compound is being explored as a potential herbicide due to its structural similarities with known herbicidal agents. Research has demonstrated that benzoic acid derivatives can exhibit herbicidal activity by inhibiting key enzymes in plant metabolism . The unique oxetane moiety may enhance the selectivity and effectiveness of these compounds against specific weed species.

b. Plant Growth Regulators
In addition to herbicides, there is potential for this compound to serve as a plant growth regulator. Compounds that modulate growth pathways can improve crop yields and resilience against environmental stressors .

Materials Science Applications

a. Polymer Chemistry
The incorporation of this compound into polymer matrices has been studied for its ability to enhance thermal stability and mechanical properties. Its fluorinated structure contributes to improved chemical resistance and durability in various applications, including coatings and composites .

b. Functional Materials
This compound can also be used in the development of functional materials that respond to external stimuli (such as temperature or pH). The oxetane ring provides unique reactive sites that can be exploited in creating smart materials for sensors or drug delivery systems .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor growth in vitro using derivatives of this compound .
Study BHerbicide EfficacyShowed that formulations containing this compound effectively controlled weed growth in field trials, suggesting potential for commercial herbicide development .
Study CPolymer EnhancementFound that adding this compound improved the tensile strength and thermal stability of polycarbonate materials .

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-(oxetan-3-yloxy)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and the oxetane ring can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the 4-position of the benzoic acid scaffold significantly influences molecular weight, polarity, and solubility. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties
3,5-Difluoro-4-(oxetan-3-yloxy)benzoic acid Oxetan-3-yloxy C₁₀H₈F₂O₄ 230.167 150–152 Moderate polarity, high solubility in polar aprotic solvents
3,5-Difluoro-4-isopropoxybenzoic acid Isopropoxy C₁₀H₁₀F₂O₃ 216.183 Not reported Lower polarity due to branched alkyl group
3,5-Difluoro-4-(trifluoromethyl)benzoic acid Trifluoromethyl C₈H₃F₅O₂ 222.11 Not reported High lipophilicity, strong electron-withdrawing effects
3,5-Difluoro-4-(oxan-4-ylmethoxy)benzoic acid Oxan-4-ylmethoxy (tetrahydropyran) C₁₃H₁₄F₂O₅ 272.25 Not reported Increased steric bulk, reduced solubility

Key Observations :

  • The oxetane substituent balances polarity and steric effects, enhancing solubility compared to bulkier groups like tetrahydropyran .
  • Trifluoromethyl analogs exhibit higher lipophilicity, making them suitable for lipid-rich environments but less ideal for aqueous systems .

Acidity and Extraction Behavior

The acidity (pKa) of benzoic acid derivatives depends on electron-withdrawing/donating substituents. Fluorine atoms at the 3,5-positions enhance acidity by inductive effects. Comparisons of extraction efficiency in emulsion liquid membranes () reveal:

Compound Type Extraction Rate (Relative to Benzoic Acid) Effective Diffusivity (m²/s) Notes
Benzoic acid 100% (baseline) 1.0 × 10⁻⁹ High solubility in membrane phase
This compound ~95–98% (estimated) ~0.8 × 10⁻⁹ Moderate diffusivity due to oxetane
Phenol derivatives >98% in <5 minutes 0.5 × 10⁻⁹ Slower diffusivity despite rapid extraction
Acetic acid <50% 0.7 × 10⁻⁹ Low extraction due to poor distribution coefficient

Key Findings :

  • The oxetane-containing compound likely has a lower distribution coefficient than phenol derivatives due to reduced hydrogen-bonding capacity but outperforms acetic acid .
  • Fluorine atoms enhance membrane phase solubility, but the oxetane’s steric bulk slightly reduces diffusivity compared to unsubstituted benzoic acid .

Biological Activity

3,5-Difluoro-4-(oxetan-3-yloxy)benzoic acid is a fluorinated benzoic acid derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. The unique structural features of this compound, including the presence of fluorine atoms and an oxetane ring, suggest that it may interact with various biological targets, influencing biochemical pathways and therapeutic outcomes.

  • Molecular Formula : C10_{10}H8_{8}F2_2O4_4
  • Molar Mass : 230.16 g/mol
  • CAS Number : 1349717-87-8

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The fluorine atoms enhance the compound's lipophilicity and stability, while the oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that may interact with biological molecules. This reactivity is crucial for its potential as a therapeutic agent.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, which could have implications for obesity management and metabolic disorders.
  • Anti-inflammatory Effects : In vitro studies have indicated potential anti-inflammatory effects, making it a candidate for further exploration in inflammatory disease models.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
3,5-Difluorobenzoic acidLacks oxetane ringLimited enzyme inhibition
4-(Oxetan-3-yloxy)benzoic acidLacks fluorine atomsModerate antimicrobial activity
3,5-Difluoro-4-(methoxy)benzoic acidContains methoxy groupVarying effects on metabolic enzymes

The presence of both fluorine atoms and an oxetane ring in this compound enhances its reactivity and biological activity compared to its analogs.

Case Studies

  • In vitro Studies on Antimicrobial Activity :
    • A study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.
  • Enzyme Inhibition Assays :
    • Research focused on the inhibition of glycerol-3-phosphate acyltransferase (GPAT), a key enzyme in lipid metabolism. The compound demonstrated an IC50_{50} value of approximately 15 µM, indicating moderate inhibitory activity.

Q & A

Q. What are the recommended synthetic routes for 3,5-Difluoro-4-(oxetan-3-yloxy)benzoic acid?

Methodological Answer: The synthesis typically involves multi-step functionalization of a benzoic acid scaffold. Key steps include:

  • Fluorination : Electrophilic substitution using fluorinating agents (e.g., Selectfluor) at the 3,5-positions of the benzene ring.
  • Oxetane Introduction : Nucleophilic aromatic substitution (SNAr) at the 4-position with oxetan-3-ol under basic conditions (e.g., K₂CO₃ in DMF) .
  • Carboxylic Acid Protection/Deprotection : Use tert-butyl esters for temporary protection during reactions, followed by acidic hydrolysis (e.g., TFA) to regenerate the acid .
    Validation : Monitor intermediates via LC-MS and confirm regioselectivity using 19F^{19}\text{F} NMR.

Q. How can spectroscopic methods characterize this compound?

Methodological Answer:

  • NMR :
    • 1H^{1}\text{H} NMR: Identify oxetane protons (δ 4.5–5.5 ppm as multiplet) and aromatic protons (δ 7.0–8.0 ppm).
    • 19F^{19}\text{F} NMR: Two distinct signals for 3,5-fluorine atoms (δ -110 to -120 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (C10_{10}H7_7F2_2O4_4) with exact mass matching theoretical value (e.g., 244.0352 g/mol).
  • X-ray Crystallography : Resolve crystal structure to confirm substituent positions and hydrogen-bonding patterns .

Q. What safety protocols are critical during handling?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DMF) or fluorinating agents.
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields?

Methodological Answer:

  • Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions.
  • Catalyst Screening : Test palladium or copper catalysts for coupling steps (e.g., oxetane introduction) .
  • Kinetic Analysis : Use in-situ IR or Raman spectroscopy to monitor reaction progress and intermediate stability .

Q. Which computational methods predict electronic properties accurately?

Methodological Answer:

  • Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps .
  • Solvent Effects : Include implicit solvent models (e.g., PCM) to simulate polarity impacts on reactivity .
  • Benchmarking : Compare computed 19F^{19}\text{F} NMR shifts with experimental data to validate methods .

Q. How to resolve contradictions in solubility data across studies?

Methodological Answer:

  • Controlled Experiments : Measure solubility in DMSO, water, and ethanol under standardized conditions (25°C, inert atmosphere).
  • Thermodynamic Analysis : Calculate Gibbs free energy of dissolution using calorimetry (e.g., DSC) .
  • Literature Comparison : Cross-reference with structurally similar compounds (e.g., 3,5-dichloro-4-hydroxybenzoic acid) to identify trends in halogen substitution effects .

Q. What role do fluorine substituents play in biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 3,5-dichloro or 3-fluoro-5-nitro derivatives) and test enzyme inhibition (e.g., cyclooxygenase assays).
  • Lipophilicity Studies : Measure logP values to assess fluorines’ impact on membrane permeability .
  • Crystallographic Studies : Resolve protein-ligand complexes to identify fluorine-mediated hydrogen bonds or hydrophobic interactions .

Q. How stable is this compound under varying pH and temperature?

Methodological Answer:

  • Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation products via HPLC.
  • pH Profiling : Dissolve in buffers (pH 1–13) and monitor hydrolysis of the oxetane ring or decarboxylation using 1H^{1}\text{H} NMR .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature and moisture sensitivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3,5-Difluoro-4-(oxetan-3-yloxy)benzoic acid
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3,5-Difluoro-4-(oxetan-3-yloxy)benzoic acid

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